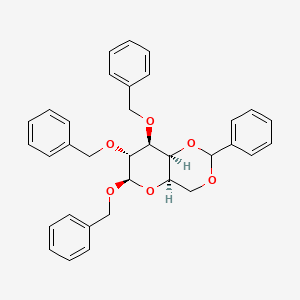

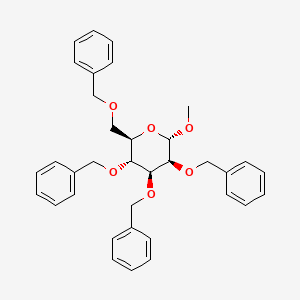

1,2,3-三-O-苄基-4,6-O-亚苄基-β-D-半乳吡喃糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-galactopyranose (TOBG) is a synthetic carbohydrate molecule that is used in various scientific research applications. It is a type of monosaccharide, which is a simple sugar, and can be used for a wide range of biochemical and physiological experiments. TOBG is a derivative of the naturally occurring galactose, and is a useful tool for exploring the properties of carbohydrates and their effects on different biological systems. We will also discuss the advantages and limitations of using TOBG in laboratory experiments, and list some potential future directions of research.

科学研究应用

Biomedical Sector

This compound plays a pivotal role in the biomedical sector, being a significant constituent in the production of diverse pharmaceuticals aimed at precise afflictions .

Antiviral Therapeutics

The unique configuration of this compound exhibits exceptional promise in the realm of potential antiviral therapeutics .

Antitumor Therapeutics

It also shows potential in the development of antitumor therapeutics .

Cancer Research

As a specialized compound carrier, it selectively adheres to cancer-related receptors, thus augmenting its targeted research capabilities .

Enzymatic Assays

It is widely employed as a substrate in enzymatic assays .

Investigation of Antiviral Activities

This compound serves as a valuable tool for investigating antiviral activities against HIV and various other diseases .

Diseases Related to Galactose Metabolism

It exhibits a structure containing benzyl groups and galactopyranose moieties, making it a potential candidate for developing drugs targeting galactosidase enzymes or diseases related to galactose metabolism .

Autoimmune Maladies

This pivotal compound remains extensively utilized in the design and formulation of pharmaceutical agents aimed at combating an array of afflictions, encompassing cancer and autoimmune maladies .

作用机制

Target of Action

It is known that this compound plays a pivotal role in the production of diverse pharmaceuticals aimed at precise afflictions .

Mode of Action

It is known that this compound possesses an extraordinary configuration, which exhibits exceptional promise in the realm of potential antiviral and antitumor therapeutics .

Biochemical Pathways

It is known that protected carbohydrate hemiacetals like this compound may be converted into glycosyl donors or used as donors directly . They may also be used as substrates for nucleophilic addition reactions .

Result of Action

It is known that this compound exhibits exceptional promise in the realm of potential antiviral and antitumor therapeutics .

属性

IUPAC Name |

(4aR,6R,7R,8S,8aS)-2-phenyl-6,7,8-tris(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34O6/c1-5-13-25(14-6-1)21-35-31-30-29(24-38-33(40-30)28-19-11-4-12-20-28)39-34(37-23-27-17-9-3-10-18-27)32(31)36-22-26-15-7-2-8-16-26/h1-20,29-34H,21-24H2/t29-,30+,31+,32-,33?,34-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQMVOFUMWKGWCK-JYYQWNAYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O1)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O1)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H34O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-galactopyranose | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

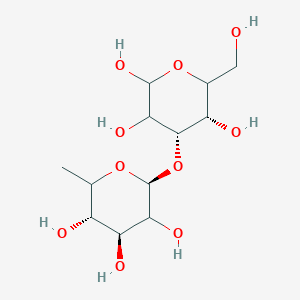

![L-Ornithine, N5-[imino(methylthio)methyl]-, hydrochloride (1:1)](/img/structure/B1139944.png)

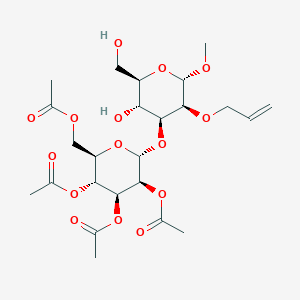

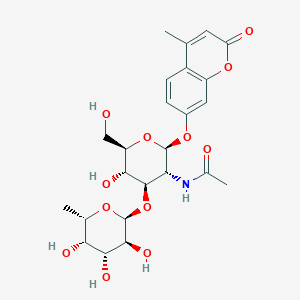

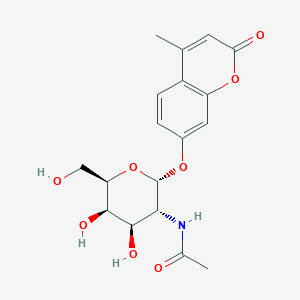

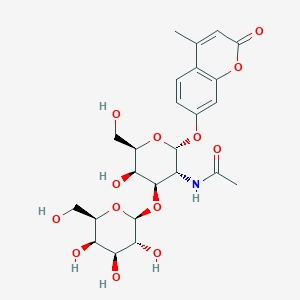

![2-[4,5-Dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1139954.png)